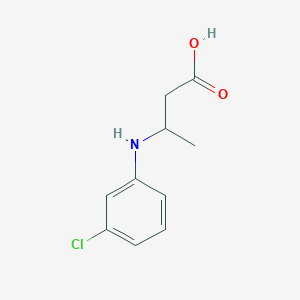






|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[C:9]([OH:14])(=[O:13])/[CH:10]=[CH:11]/[CH3:12]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH:5][CH:11]([CH3:12])[CH2:10][C:9]([OH:14])=[O:13]
|


|
Name
|
|
|
Quantity
|
65 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(N)C=CC1
|
|
Name
|
|
|
Quantity
|
11.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C\C)(=O)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISTILLATION
|
|
Details
|
distilled water (31 cc)
|
|
Type
|
CUSTOM
|
|
Details
|
After purification
|
|
Type
|
CUSTOM
|
|
Details
|
a product (14.66 g; 68.6 mmol) is thus obtained in the form of a white powder which melts at about 50° C.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(NC(CC(=O)O)C)C=CC1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |